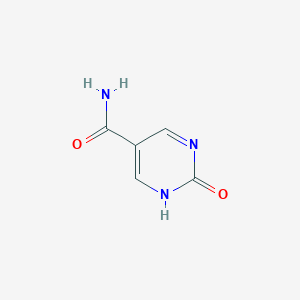

2-Hydroxypyrimidine-5-carboxamide

Description

2-Hydroxypyrimidine-5-carboxamide is a pyrimidine derivative characterized by a hydroxyl group at the 2-position and a carboxamide group at the 5-position of the pyrimidine ring. For example, parallel solution-phase amidation strategies have been employed for analogous compounds, yielding carboxamides in high purity (80–100%) .

Properties

IUPAC Name |

2-oxo-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O2/c6-4(9)3-1-7-5(10)8-2-3/h1-2H,(H2,6,9)(H,7,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYUKNGCOAIIQNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=O)N1)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Hydroxypyrimidine-5-carboxamide can be synthesized through several methods. One common approach involves the reaction of substituted benzaldehyde, malononitrile, and cyanoacetamide with urea or thiourea in the presence of ammonium chloride. This reaction is typically carried out under reflux conditions and characterized using infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis methods mentioned above can be scaled up for industrial applications, ensuring the availability of the compound for various research and commercial purposes.

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxypyrimidine-5-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) can be used to oxidize this compound.

Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are employed for reduction reactions.

Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-Hydroxypyrimidine-5-carboxamide has a wide range of scientific research applications:

Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds and pharmaceuticals.

Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

Industry: It is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Hydroxypyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or proteins, leading to therapeutic effects such as anti-inflammatory or antimicrobial activity. The exact molecular targets and pathways are still under investigation, but studies suggest that it may affect the expression and activity of vital inflammatory mediators .

Comparison with Similar Compounds

Structural Analogues and Similarity Scores

Functional Group Impact on Properties

- Hydroxyl vs. In contrast, 2,4-Diaminopyrimidine-5-carboxamide (CAS 66131-74-6) has dual amino groups, which may enhance binding to biological targets like enzymes or receptors .

- Halogen Substitution : Chlorinated derivatives (e.g., 4,6-Dichloropyrimidine-5-carboxamide) exhibit increased lipophilicity, favoring membrane penetration in antimicrobial applications. However, chlorine may also introduce steric hindrance .

- Carboxylic Acid vs. Carboxamide : The carboxylic acid derivative (2-Hydroxypyrimidine-5-carboxylic acid, CAS 38324-83-3) serves as a synthetic precursor. Conversion to carboxamide improves metabolic stability and bioavailability in drug design .

Biological Activity

2-Hydroxypyrimidine-5-carboxamide, a derivative of pyrimidine, has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article delves into the compound's mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 139.11 g/mol. The presence of both a hydroxyl group at the 2-position and a carboxamide group at the 5-position contributes to its unique reactivity and biological interactions.

Research indicates that this compound interacts with specific molecular targets, particularly enzymes involved in inflammatory pathways. Notably, it has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in the inflammatory response. In vitro studies have demonstrated that the compound exhibits significant anti-inflammatory activity by suppressing COX-2 activity, with an IC50 value comparable to that of standard nonsteroidal anti-inflammatory drugs (NSAIDs) like celecoxib .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been highlighted in various studies. For instance, compounds derived from this structure have shown efficacy in reducing inflammation in carrageenan-induced paw edema models in rats. The effective dose (ED50) values for these compounds were reported to be competitive with established anti-inflammatory medications .

Antimicrobial Activity

Emerging research suggests that this compound may possess antimicrobial properties. Studies indicate its effectiveness against various bacterial strains, including those responsible for respiratory infections. The compound's structural features enable it to interact with bacterial enzymes, disrupting their function and leading to cell death.

Antitubercular Activity

Recent investigations have also pointed towards the antitubercular potential of this compound. Derivatives of this compound have shown promising activity against Mycobacterium tuberculosis, suggesting a potential role in developing new treatments for tuberculosis.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

| Compound Name | Similarity Index | Unique Features |

|---|---|---|

| 4-Hydroxypyrimidine-5-carboxamide | 0.73 | Additional hydroxyl group at position 4 |

| N-Hydroxypyrimidine-5-carboxamide | 0.66 | Hydroxyl group at nitrogen; distinct reactivity |

| 4-Aminopyrimidine-5-carboxylic acid | 0.75 | Amino group instead of hydroxyl |

This table illustrates how the presence or absence of specific functional groups influences the biological activity and chemical reactivity of these compounds.

Case Studies and Research Findings

- In Vivo Studies : In experiments involving carrageenan-induced paw edema in rats, derivatives demonstrated superior anti-inflammatory effects compared to indomethacin, a commonly used NSAID. The study reported ED50 values indicating that certain derivatives were more effective than traditional treatments .

- Antimicrobial Testing : A series of antimicrobial assays revealed that this compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli. These results support its potential as a lead compound for developing new antibiotics.

- Tuberculosis Research : A study focusing on antitubercular agents highlighted several derivatives of this compound that showed substantial activity against Mycobacterium tuberculosis, warranting further exploration into its therapeutic applications for treating tuberculosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.